Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the sulfamoyl group, and the ester group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the sulfamoyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its density, and its stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-16(2)22(19,20)12-6-4-5-11(9-12)10-15-13(17)7-8-14(18)21-3/h4-9H,10H2,1-3H3,(H,15,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPMJCOQZBYKN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CNC(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CNC(=O)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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